molecular formula C7H7ClN2 B8074443 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine

Cat. No.: B8074443
M. Wt: 154.60 g/mol
InChI Key: WMBKIRYIBIRARZ-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine, followed by cyclization to form the desired pyrrolopyridine structure. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized for use in different applications .

Scientific Research Applications

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine: Lacks the chlorine substituent and has different reactivity and biological activity.

    4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine:

Uniqueness

4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom allows for further functionalization and derivatization, making it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-1-2-10-7-4-9-3-5(6)7/h1-2,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBKIRYIBIRARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2CN1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245689
Record name 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211591-40-0
Record name 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211591-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride
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